![molecular formula C26H31N5O2S B2633695 N-(3-ethylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)benzamide CAS No. 1116036-75-9](/img/structure/B2633695.png)
N-(3-ethylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)benzamide
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Description
N-(3-ethylphenyl)-4-(1H-1,2,4-triazol-1-ylmethyl)benzamide, also known as ETB or ETB receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the endothelin B (ETB) receptor, which is involved in various physiological processes, including blood pressure regulation, vascular tone, and cell proliferation. In
Scientific Research Applications
Control of Chemical Processes within Live Cells
This compound has been used in a patent-pending technology called RPOC (Real-Time Precision Opto-Control) developed by Purdue University researchers . This technology allows users to have site-specific and chemical-specific control of chemical processes within live cells . The RPOC uses a laser-based approach to target and potentially manipulate cellular behavior .
Drug Discovery
The RPOC technology, which uses this compound, has the potential to revolutionize drug discovery by manipulating chemical reactions inside cells at precise locations . This could lead to the development of more effective and targeted drugs .
Biological and Pharmaceutical Research
The compound is also used in biological and pharmaceutical research . Its ability to control chemical processes within live cells can help researchers understand the intricate and spatially diverse chemical processes that occur within cells .
Inhibition of Biofilm Formation
The compound has shown potent antibiofilm activity against Pseudomonas aeruginosa PAO1 . It disrupts biofilm formation without affecting the growth of P. aeruginosa PAO1 .
Antiquorum Sensing Activity
The compound has demonstrated antiquorum sensing activity . It inhibits violacein in Chromobacterium violaceum and the swimming and swarming motilities in P. aeruginosa PAO1 .
Attenuation of Virulence Factors
The compound also attenuates the production of quorum sensing–mediated virulence factors . This could be particularly useful in the treatment of infections caused by P. aeruginosa .
properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-18-15-19(2)25(20(3)16-18)29-24(32)17-34-26-27-10-9-23(28-26)31-13-11-30(12-14-31)21-7-5-6-8-22(21)33-4/h5-10,15-16H,11-14,17H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWWCVMJNWYPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |
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